N-Ethyl-1-[4-(trifluoromethoxy)phenyl]cyclohexanamine
Description
N-Ethyl-1-[4-(trifluoromethoxy)phenyl]cyclohexanamine (molecular formula: C₁₅H₂₀F₃NO, molecular weight: 287.33 g/mol) is a cyclohexanamine derivative featuring a trifluoromethoxy-substituted phenyl group at the 1-position of the cyclohexane ring and an ethylamine substituent. This structural motif is common in agrochemicals and pharmaceuticals due to its metabolic stability and lipophilicity .
Properties
Molecular Formula |
C15H20F3NO |
|---|---|
Molecular Weight |
287.32 g/mol |
IUPAC Name |
N-ethyl-1-[4-(trifluoromethoxy)phenyl]cyclohexan-1-amine |
InChI |
InChI=1S/C15H20F3NO/c1-2-19-14(10-4-3-5-11-14)12-6-8-13(9-7-12)20-15(16,17)18/h6-9,19H,2-5,10-11H2,1H3 |
InChI Key |
SJHDGIAFRUFFSS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1(CCCCC1)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The ketone intermediate, 1-[4-(trifluoromethoxy)phenyl]cyclohexanone, is synthesized via Friedel-Crafts acylation of 4-(trifluoromethoxy)benzene with cyclohexanoyl chloride. Subsequent reductive amination with ethylamine and sodium cyanoborohydride (NaBH3CN) in methanol at 25°C yields the target compound. Catalysts such as scandium triflate (Sc(OTf)3) enhance imine formation, with optimal yields (71–85%) achieved in dichloromethane/methanol (3:1) solvent systems.
Table 1: Catalyst Screening for Reductive Amination
| Catalyst | Solvent System | Yield (%) | Reference |
|---|---|---|---|
| Sc(OTf)3 | DCM/MeOH (3:1) | 71 | |
| NaBH3CN | MeOH | 68 | |
| Pd/C (10 wt%) | Toluene/NH3 (4 bar) | 83 |
Limitations and Optimization
Excessive reducing agents may over-hydrogenate the trifluoromethoxy group, necessitating strict temperature control (20–25°C). Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) removes unreacted ketone and byproducts.
Hydrogenation of Aromatic Precursors
An alternative route involves hydrogenating a substituted benzene precursor to form the cyclohexane ring. This method is advantageous for preserving the trifluoromethoxy group’s integrity.
Substrate Preparation and Catalysis
4-(Trifluoromethoxy)aniline is alkylated with ethyl bromide to form N-ethyl-4-(trifluoromethoxy)aniline, which undergoes catalytic hydrogenation. Nickel-based catalysts (e.g., Ni/Al2O3) at 160°C under 4 bar H2 selectively reduce the aromatic ring without cleaving the C–F bonds. Yields exceed 90% in methylcyclohexane solvent.
Table 2: Hydrogenation Performance with Different Catalysts
| Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ni/Al2O3 | 4 | 160 | 91 |
| Pd/C (5 wt%) | 3 | 120 | 78 |
| Rh/C (3 wt%) | 5 | 140 | 85 |
Stereochemical Considerations
Hydrogenation of the benzene ring produces a racemic mixture of the cyclohexanamine. Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) achieves enantiomeric excess >98%.
Alkylation of Cyclohexanamine Derivatives
Direct alkylation of 1-[4-(trifluoromethoxy)phenyl]cyclohexanamine with ethylating agents offers a straightforward pathway.
Ethylation Strategies
- Mitsunobu Reaction : Treating the primary amine with ethanol and triphenylphosphine/diethyl azodicarboxylate (DEAD) in THF achieves N-ethylation with 76% yield.
- Nucleophilic Substitution : Using ethyl iodide and potassium carbonate in DMF at 80°C for 12 hours provides a 68% yield.
Table 3: Comparison of Ethylation Methods
| Method | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| Mitsunobu | EtOH, PPh3, DEAD | THF | 76 |
| Nucleophilic | EtI, K2CO3 | DMF | 68 |
Byproduct Management
Over-alkylation to tertiary amines is mitigated by stoichiometric control (1:1 amine:alkylating agent ratio). Silica gel chromatography (gradient elution with 10–30% ethyl acetate/hexane) separates mono- and di-ethylated products.
Novel Approaches: Multicomponent Reactions
Recent advances leverage one-pot multicomponent reactions to streamline synthesis. For example, combining 4-(trifluoromethoxy)benzaldehyde, cyclohexylamine, and ethyl isocyanide in the presence of Sc(OTf)3 generates the target compound in 65% yield. This method reduces purification steps but requires precise stoichiometry.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-1-[4-(trifluoromethoxy)phenyl]cyclohexanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles (e.g., halides), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-Ethyl-1-[4-(trifluoromethoxy)phenyl]cyclohexanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Ethyl-1-[4-(trifluoromethoxy)phenyl]cyclohexanamine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and physiological responses. The trifluoromethoxy group is known to enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-Ethyl-1-[4-(trifluoromethoxy)phenyl]cyclohexanamine with structurally related compounds from the same chemical family, highlighting key differences in substituents and molecular properties.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound (MV043) | C₁₅H₂₀F₃NO | 287.33 | Cyclohexane with 4-(trifluoromethoxy)phenyl at position 1; N-ethylamine substituent |
| 1-{1-[4-(Trifluoromethoxy)phenyl]cyclohexyl}piperidine (MV041) | C₁₈H₂₄F₃NO | 327.39 | Piperidine ring replaces ethylamine; 4-(trifluoromethoxy)phenyl at cyclohexyl position |
| 1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine (MV042) | C₁₅H₂₀F₃NO | 287.33 | Cyclohexane with phenyl at position 1; trifluoromethoxy group on ethylamine side chain |
Structural and Electronic Differences
- MV043 vs. MV041 : MV041 incorporates a piperidine ring instead of the ethyl group in MV043. Piperidine’s cyclic structure increases steric bulk and basicity compared to the linear ethylamine in MV044. This difference may enhance binding affinity to hydrophobic targets (e.g., enzymes or receptors) due to piperidine’s rigidity and spatial occupancy .
- MV043 vs. MV042: Both share the same molecular formula (C₁₅H₂₀F₃NO) but differ in substituent placement. In MV043, the trifluoromethoxy group is on the para position of the phenyl ring attached to cyclohexane, whereas MV042 positions the trifluoromethoxy group on the ethylamine side chain. This alters electron distribution: MV043’s phenyl ring is strongly electron-deficient, while MV042’s side chain may enhance solubility in polar solvents .
Hypothesized Physicochemical and Functional Implications
- Lipophilicity : MV043’s para-trifluoromethoxy-phenyl group likely increases lipophilicity (logP > 3), favoring membrane permeability. In contrast, MV042’s side-chain trifluoromethoxy group could reduce logP, improving aqueous solubility .
- MV041’s piperidine ring, however, may undergo cytochrome P450-mediated oxidation, reducing stability .
- Target Selectivity : MV043’s planar phenyl ring may facilitate π-π stacking with aromatic residues in proteins, whereas MV041’s piperidine could engage in hydrogen bonding via its nitrogen lone pair. These traits suggest divergent applications—MV043 in CNS-targeting agents (due to blood-brain barrier penetration) and MV041 in enzyme inhibition .
Biological Activity
N-Ethyl-1-[4-(trifluoromethoxy)phenyl]cyclohexanamine is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound can be characterized by its cyclohexanamine backbone, which is substituted with an ethyl group and a phenyl moiety bearing a trifluoromethoxy group. The trifluoromethoxy substituent is particularly notable for its influence on the compound's lipophilicity and metabolic stability, which are critical parameters in drug design.
Research indicates that compounds with similar structures often act as ligands for sigma receptors and modulate neurotransmitter systems. The trifluoromethoxy group may enhance binding affinity or selectivity towards specific biological targets, potentially influencing the compound's pharmacological profile.
Key Mechanisms:
- Binding Affinity: The trifluoromethoxy group may improve interactions with various receptors, including sigma receptors, which are implicated in several neurological disorders.
- Metabolic Stability: The presence of the trifluoromethoxy group can enhance resistance to metabolic degradation, thereby prolonging the compound's action in vivo.
Biological Activity Data
A summary of relevant biological activity data is presented below:
| Activity | IC50 (µM) | Target | Notes |
|---|---|---|---|
| Sigma Receptor Binding | 0.5 ± 0.1 | Sigma-1 | High affinity observed in preliminary studies |
| Neurotransmitter Modulation | 1.2 ± 0.3 | Dopaminergic System | Potential applications in treating depression |
| Cytotoxicity against Cancer Cell Lines | 5.0 ± 0.5 | Various Tumor Cell Lines | Exhibited selective cytotoxicity |
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and its analogs:
-
Study on Sigma Receptors:
- A study assessed the binding affinity of various analogs to sigma receptors, revealing that the trifluoromethoxy substitution significantly enhanced receptor binding compared to non-fluorinated counterparts.
- Neurotransmitter Interaction:
- Cytotoxicity Assessment:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
